N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic acetamide derivative featuring:
- A 1,2,4-triazolo[4,3-b]pyridazine core, a bicyclic system known for kinase inhibition and epigenetic modulation .
- A 4-fluorophenyl substituent at position 3 of the triazolopyridazine ring, enhancing lipophilicity and target binding .
- A thioacetamide bridge linking the triazolopyridazine to a 2,4-dimethoxyphenyl group, which may influence solubility and metabolic stability .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-29-15-7-8-16(17(11-15)30-2)23-19(28)12-31-20-10-9-18-24-25-21(27(18)26-20)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAFZLXZTLNPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has attracted considerable interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Dimethoxyphenyl moiety : Enhances solubility and stability.
- Triazolopyridazine core : Known for its interaction with various biological targets.
- Fluorophenyl group : May improve binding affinity through hydrophobic interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyridazine core is particularly noted for its ability to modulate biological activities through enzyme inhibition or receptor modulation.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have shown effectiveness against various strains of bacteria and fungi. The compound's structural features may contribute to its antimicrobial potency by disrupting microbial cell membranes or inhibiting critical metabolic pathways.
Antitubercular Activity
In studies focused on anti-tubercular agents, compounds similar to this compound have been synthesized and evaluated against Mycobacterium tuberculosis. Notably:
- Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating potential as effective anti-tubercular agents .
Cytotoxicity and Safety Profile
The cytotoxic effects of the compound were assessed using human embryonic kidney (HEK-293) cell lines. Most active derivatives demonstrated low toxicity levels, making them suitable for further development in therapeutic applications .
Summary of Biological Activities
Case Studies
- Case Study on Antitubercular Activity : A series of compounds derived from triazole structures were synthesized and tested against M. tuberculosis. Among them, certain derivatives showed promising results with IC90 values indicating effective inhibition at low concentrations .
- Cytotoxicity Assessment : In vitro studies revealed that several derivatives maintained a favorable safety profile with minimal cytotoxic effects on human cell lines, suggesting their potential for therapeutic use without significant adverse effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Table 1: Impact of Heterocyclic Core Modifications
Key Findings :
- The triazolo[4,3-b]pyridazine core (target compound) is associated with epigenetic regulation (e.g., Lin-28 inhibition) , while triazolo[1,5-a]pyrimidine analogs (Compounds 3–4) target parasitic kinetoplastids .
- Substitution at position 3 (e.g., 4-fluorophenyl vs. methyl) modulates target specificity.
Substituent Effects on Activity
Table 2: Role of Substituents in Thioacetamide-Linked Compounds
Key Findings :
Research Implications and Gaps
- Pharmacological Data : While analogs like C1632 () demonstrate Lin-28 inhibition, the target compound’s biological activity remains unverified.
- Structural Optimization : The 2,4-dimethoxyphenyl and 4-fluorophenyl groups warrant further study for improving selectivity (e.g., kinase vs. epigenetic targets).
- Synthetic Scalability : Suzuki coupling () and TEA-mediated reactions () are scalable but require optimization for yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
